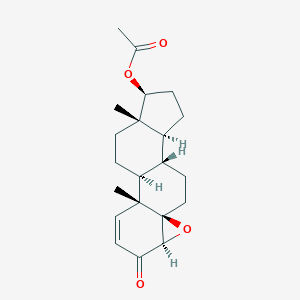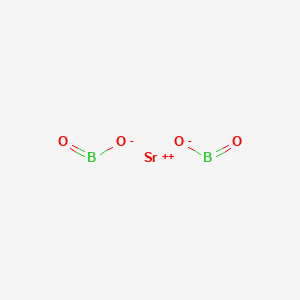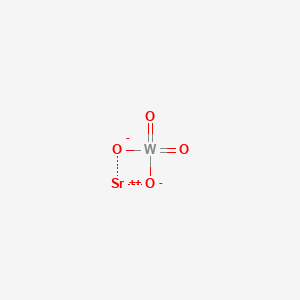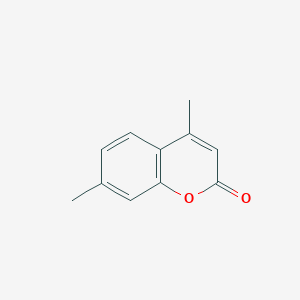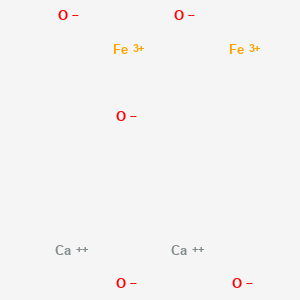
Butylchlorodihydroxytin
概要
説明
Butylchlorodihydroxytin is a useful research compound. Its molecular formula is C4H13ClO2Sn and its molecular weight is 247.31 g/mol. The purity is usually 95%.
The exact mass of the compound Stannane, butylchlorodihydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 323990. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Hydroxymethyl Anion Equivalents
The compound tributyl[(methoxymethoxy)methyl]stannane, related to Stannane, butylchlorodihydroxy-, is used as an intermediate in the synthesis of hydroxymethyl anion equivalents. This compound demonstrates potential in metalation reactions and protection of oxygen-containing compounds (Danheiser et al., 2003).
Rearrangement of Enantiomerically-Defined Stannanes
Enantiomerically-defined α-(allyloxy)stannanes undergo [2,3]Wittig rearrangement with inversion of configuration at the lithium-bearing migrating terminus. This finding is significant for stereochemical control in organic synthesis (Tomooka et al., 1992).
Carboxylations of α-Amido and α-Acetoxy Stannanes
α-Amido and α-acetoxy stannanes react with carbon dioxide, allowing the synthesis of arylglycine and mandelic acid derivatives. This demonstrates the potential of stannanes in carboxylation reactions (Mita et al., 2012).
Synthesis of Optically Active Compounds
Stannane derivatives are used in the synthesis of optically active compounds, such as 13-S-hydroxyoctadecadienoic acid (13-S-HODE), through palladium catalysis and enzymatic methods (Chan et al., 1990).
Water-Soluble Tin Hydrides
The creation of water-soluble tin hydrides like tris[3-(2-methoxyethoxy)propyl]stannane has implications for reactions requiring tin hydrides in aqueous environments (Light & Breslow, 2003).
Radical-Induced Ring Opening of Epoxides
Tri-n-butyltin hydride, a stannane derivative, is used for radical-induced ring opening of epoxides, offering an alternative to the Wharton rearrangement (Barton, Motherwell & Motherwell, 1981).
Safety and Hazards
将来の方向性
In the field of extreme ultraviolet (EUV) lithography, tin droplets evaporate and subsequently coat various surfaces including the collector mirrors . To clean off the tin, a hydrogen plasma is often used, but as a result, an unstable by-product, stannane (SnH4) is formed . The detailed characterization of stannane should help correctly identify it in EUV lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls .
作用機序
Target of Action
Butylchlorodihydroxytin, also known as Butylchlorotin dihydroxide or Stannane, butylchlorodihydroxy-, is a versatile organotin compound with several applications in various industries . It is primarily used as a biocide and fungicide due to its high efficacy against a wide range of microorganisms . It also serves as an important Tin-based catalyst to synthesize polymers and organotin substituted products .
Mode of Action
This compound interacts with its targets (microorganisms and polymers) in a way that it exhibits high stability and resistance to hydrolysis . This makes it an ideal choice for long-term use in harsh environments. It is also highly soluble in organic solvents, which enhances its effectiveness in various applications .
Biochemical Pathways
It is known that the compound can interfere with the hormonal balance of living organisms, indicating that it may have endocrine-disrupting properties . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
It is known that the compound is a colorless to yellowish liquid, with a density of 151 g/cm³ and a boiling point of 240°C . It is also highly soluble in organic solvents , which may enhance its bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of this compound’s action is its biocidal and fungicidal effects, which make it effective against a wide range of microorganisms . It also serves as a catalyst in the synthesis of polymers and organotin substituted products .
Action Environment
This compound exhibits high stability and resistance to hydrolysis, making it suitable for long-term use in harsh environments . Its solubility in organic solvents enhances its effectiveness in various applications . Its use is regulated by various environmental agencies around the world due to its potential toxicity and endocrine-disrupting properties .
生化学分析
Biochemical Properties
Butylchlorodihydroxytin is widely used due to its high efficacy against a wide range of microorganisms . It exhibits high stability and resistance to hydrolysis, making it an ideal choice for long-term use in harsh environments
Cellular Effects
It is known to be toxic to aquatic life and may pose a potential risk to human health if not handled properly . In addition, this compound has been found to have endocrine-disrupting properties, which can interfere with the hormonal balance of living organisms .
Molecular Mechanism
It is known that it exhibits high stability and resistance to hydrolysis
Temporal Effects in Laboratory Settings
This compound exhibits high stability, making it an ideal choice for long-term use in harsh environments
特性
IUPAC Name |
butyl(chloro)tin;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.2H2O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;1H;2*1H2;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFUVTMPYOLBDB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]Cl.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClO2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044797 | |
| Record name | Butyl(chloro)stannanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13355-96-9 | |
| Record name | Butylchlorotin dihydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013355969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, butylchlorodihydroxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, butylchlorodihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl(chloro)stannanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylchlorodihydroxystannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLCHLOROTIN DIHYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWL74QMO8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Butylchlorotin dihydroxide compare to p-toluene sulfonic acid (p-TSA) as a catalyst in the polyesterification of adipic acid (AA) with diethylene glycol (DEG)?
A: Both Butylchlorotin dihydroxide and p-TSA can catalyze the polyesterification of AA and DEG, but they exhibit different activities and reaction kinetics. Research shows that Butylchlorotin dihydroxide demonstrates superior catalytic activity compared to p-TSA in this specific reaction [, ]. The reaction rate with p-TSA shows a second-order dependency on AA concentration, while Butylchlorotin dihydroxide catalysis exhibits a first-order dependency [, ]. Additionally, the addition of Cloisite 30B, an organo nanoclay, significantly reduces the activity of p-TSA, while Butylchlorotin dihydroxide maintains its activity regardless of the presence of Cloisite 30B [, ]. This suggests that Butylchlorotin dihydroxide is a more robust and efficient catalyst for this particular polyesterification reaction.
Q2: What is the impact of adding Cloisite 30B on the activation energy of the polyesterification reaction catalyzed by Butylchlorotin dihydroxide?
A: Interestingly, the addition of 5 wt% Cloisite 30B to the reaction mixture slightly decreases the activation energy when Butylchlorotin dihydroxide is used as the catalyst. The activation energy drops from 63.8 kJ/mol without Cloisite 30B to 61.8 kJ/mol with the nanoclay [, ]. This suggests that while Cloisite 30B doesn't significantly impact the catalyst's activity, it might subtly alter the reaction pathway, leading to a slightly lower energy barrier for the polyesterification process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




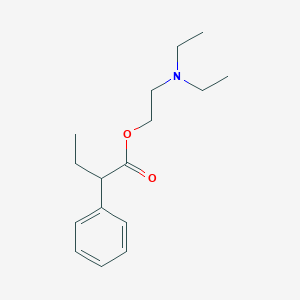
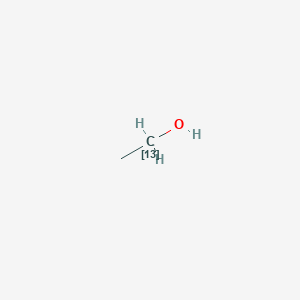
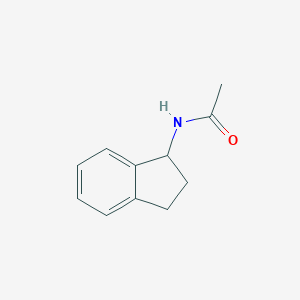
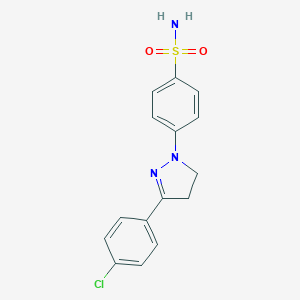
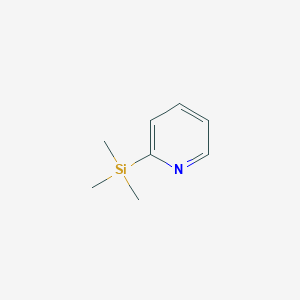
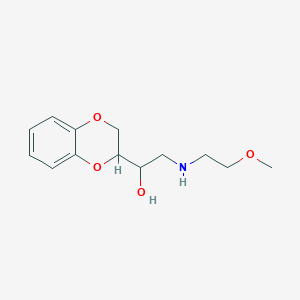
![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)
